REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:11]([CH3:16])[C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[Pd].CO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:11]([CH3:16])[C:12]([O:14][CH3:15])=[O:13])=[CH:3][C:2]=1[F:1]
|
Name
|
methyl 2-(3-fluoro-4-nitrophenyl)propanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture is charged with H2 (g)
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
FILTRATION
|
Details
|
packed filter
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C(C(=O)OC)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |